molecular formula C16H18FN3O3 B11064726 1-(4-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1H-pyrrole-2,5-dione

1-(4-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1H-pyrrole-2,5-dione

Cat. No.: B11064726
M. Wt: 319.33 g/mol
InChI Key: VFNKAOYNIODWLZ-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-3-[4-(2-HYDROXYETHYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluorophenyl group, a hydroxyethyl piperazine moiety, and a pyrrole-2,5-dione structure. Its unique chemical structure makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROPHENYL)-3-[4-(2-HYDROXYETHYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenyl intermediate through a halogenation reaction.

    Piperazine Derivative Formation: The next step involves the reaction of the fluorophenyl intermediate with piperazine to form the hydroxyethyl piperazine derivative.

    Cyclization to Form Pyrrole-2,5-Dione: The final step involves the cyclization of the hydroxyethyl piperazine derivative with appropriate reagents to form the pyrrole-2,5-dione structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROPHENYL)-3-[4-(2-HYDROXYETHYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

1-(4-FLUOROPHENYL)-3-[4-(2-HYDROXYETHYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-3-[4-(2-HYDROXYETHYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The hydroxyethyl piperazine moiety can enhance its binding affinity and specificity towards certain biological targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-FLUOROPHENYL)-2-(4-(2-HYDROXYETHYL)-1-PIPERAZINYL)ETHANONE: Shares a similar fluorophenyl and hydroxyethyl piperazine structure but differs in the core structure.

    N-(4-FLUOROPHENYL)-2-HYDROXY-N-ISOPROPYLACETAMIDE: Contains a fluorophenyl group and hydroxyethyl moiety but has a different amide linkage.

Uniqueness

1-(4-FLUOROPHENYL)-3-[4-(2-HYDROXYETHYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE is unique due to its pyrrole-2,5-dione core, which imparts distinct chemical and biological properties. This core structure can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H18FN3O3

Molecular Weight

319.33 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]pyrrole-2,5-dione

InChI

InChI=1S/C16H18FN3O3/c17-12-1-3-13(4-2-12)20-15(22)11-14(16(20)23)19-7-5-18(6-8-19)9-10-21/h1-4,11,21H,5-10H2

InChI Key

VFNKAOYNIODWLZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C2=CC(=O)N(C2=O)C3=CC=C(C=C3)F

Origin of Product

United States

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